16,17-Epiestriol
Overview
Description
16,17-Epiestriol, also known as 16β-hydroxy-17α-estradiol, as well as estra-1,3,5(10)-triene-3,16β,17α-triol, is a minor and weak endogenous steroidal estrogen that is related to 17α-estradiol and estriol . It has been detected in the urine of women during the late pregnancy stage .
Synthesis Analysis
In the quest to design, synthesize, and evaluate potent and safe ERβ agonists, an analogue of 16β,17α-estriol (16,17-epiestriol) was made. This analogue is based on the recently introduced A-CD scaffold .
Molecular Structure Analysis
The molecular formula of 16,17-Epiestriol is C18H24O3 . It has an average mass of 288.381 Da and a monoisotopic mass of 288.172546 Da . It has 6 defined stereocenters .
Physical And Chemical Properties Analysis
16,17-Epiestriol has a density of 1.3±0.1 g/cm3, a boiling point of 469.0±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . Its molar refractivity is 81.1±0.3 cm3, and it has 3 H bond acceptors and 3 H bond donors .
Scientific Research Applications
1. Potential Lead Molecule against Multidrug Resistant Bacteria
A study by Skariyachan et al. (2020) explored the use of 16,17-Epiestriol as a potential inhibitor against drug targets of multidrug-resistant Acinetobacter baumannii. Their findings suggest that natural epiestriol-16 could be a promising candidate for developing drugs against carbapenem and colistin-resistant A. baumannii.
2. Role in Glucuronidation Processes
Sneitz et al. (2013) investigated the glucuronidation of 16,17-Epiestriol by human UDP-glucuronosyltransferases (UGTs). Their research found that certain UGTs, particularly UGT1A10 and UGT2B7, play crucial roles in the conjugation of 16,17-Epiestriol, influencing the metabolism of estrogens in the body (Sneitz et al., 2013).
3. Chromatographic Identification in Animal Studies
Mather and Common (1967) conducted a study on the presence of 16,17-Epiestriol in laying hens' urine. Their work involved chromatographic techniques to identify and confirm the presence of 16,17-Epiestriol, contributing to our understanding of estrogen metabolism in birds (Mather & Common, 1967).
4. Anti-Inflammatory Properties
Research by Latman, Kishore, and Bruot (1994) highlighted the anti-inflammatory properties of 16-epiestriol. Their study found that 16-epiestriol exhibited significant anti-inflammatory activity without glycogenic activity, which differentiates it from other steroidal anti-inflammatory drugs (Latman et al., 1994).
5. Metabolism Studies
Engel, Baggett, and Halla (1962) investigated the metabolism of estradiol-17β by human fetal liver, identifying the formation of 16-epiestriol as one of the metabolites. This study adds to the understanding of estrogen metabolism in fetal development (Engel et al., 1962).
properties
IUPAC Name |
(8R,9S,13S,14S,16S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQIPRRNZUXQM-LMMHAMTPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@H]2O)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611651 | |
Record name | 16,17-epi-Estriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 16,17-Epiestriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000431 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
16,17-Epiestriol | |
CAS RN |
793-89-5 | |
Record name | 16,17-epi-Estriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=793-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16,17-epi-Estriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | estra-1,3,5(10)-triene-3,16,17-triol, (16beta,17alpha)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 16,17-Epiestriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000431 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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